Ethyl 2-bromo-4-(3-bromobenzyl)thiazole-5-carboxylate
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Overview
Description
Ethyl 2-bromo-4-(3-bromobenzyl)thiazole-5-carboxylate is a chemical compound with the molecular formula C13H11Br2NO2S and a molecular weight of 405.10 g/mol . This compound belongs to the thiazole family, which is known for its diverse biological activities and applications in various fields such as chemistry, biology, and medicine .
Preparation Methods
The synthesis of Ethyl 2-bromo-4-(3-bromobenzyl)thiazole-5-carboxylate typically involves the reaction of 2-bromo-4-(3-bromobenzyl)thiazole-5-carboxylic acid with ethanol in the presence of a suitable catalyst . The reaction conditions often include refluxing the mixture for several hours to ensure complete esterification. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
Ethyl 2-bromo-4-(3-bromobenzyl)thiazole-5-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms in the compound can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The thiazole ring can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common reagents used in these reactions include strong acids or bases for hydrolysis, and oxidizing or reducing agents for redox reactions . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Ethyl 2-bromo-4-(3-bromobenzyl)thiazole-5-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of Ethyl 2-bromo-4-(3-bromobenzyl)thiazole-5-carboxylate involves its interaction with various molecular targets and pathways. The thiazole ring in the compound can interact with enzymes and receptors in biological systems, leading to the modulation of biochemical pathways . The specific molecular targets and pathways involved depend on the particular biological activity being studied .
Comparison with Similar Compounds
Ethyl 2-bromo-4-(3-bromobenzyl)thiazole-5-carboxylate can be compared with other thiazole derivatives such as:
Sulfathiazole: An antimicrobial drug with a thiazole ring.
Ritonavir: An antiretroviral drug containing a thiazole moiety.
Abafungin: An antifungal drug with a thiazole structure.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C13H11Br2NO2S |
---|---|
Molecular Weight |
405.11 g/mol |
IUPAC Name |
ethyl 2-bromo-4-[(3-bromophenyl)methyl]-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C13H11Br2NO2S/c1-2-18-12(17)11-10(16-13(15)19-11)7-8-4-3-5-9(14)6-8/h3-6H,2,7H2,1H3 |
InChI Key |
OEDILAZTCNEVAH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)Br)CC2=CC(=CC=C2)Br |
Origin of Product |
United States |
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